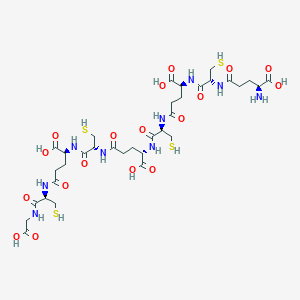
Phytochelatin 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phytochelatin 4 is a nonapeptide consisting of four units of γ-glutamylcysteine with a glycyl unit at the C-terminus. It is part of the phytochelatin family, which are small cysteine-rich peptides involved in heavy metal detoxification in plants, fungi, nematodes, and algae . Phytochelatins are synthesized enzymatically from glutathione by phytochelatin synthase and play a crucial role in metal homeostasis and detoxification .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phytochelatin 4 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents like TFA .
Industrial Production Methods: Industrial production of phytochelatins, including this compound, often involves the use of genetically engineered microorganisms. These microorganisms are modified to overexpress phytochelatin synthase, enabling the efficient production of phytochelatins in large quantities .
Chemical Reactions Analysis
Types of Reactions: Phytochelatin 4 undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Chelation: this compound can chelate heavy metal ions, forming stable complexes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Chelation: Presence of heavy metal ions like cadmium, lead, or arsenic.
Major Products:
Oxidation: Disulfide-bonded this compound.
Reduction: Free thiol-containing this compound.
Chelation: this compound-metal complexes.
Scientific Research Applications
Phytochelatin 4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study metal-peptide interactions and the mechanisms of metal detoxification.
Biology: Investigated for its role in plant stress responses and metal homeostasis.
Medicine: Explored for potential therapeutic applications in treating heavy metal poisoning.
Industry: Utilized in bioremediation to clean up heavy metal-contaminated environments.
Mechanism of Action
Phytochelatin 4 exerts its effects primarily through chelation of heavy metal ions. The thiol groups in the cysteine residues bind to metal ions, forming stable complexes that are sequestered into vacuoles or other cellular compartments. This process reduces the bioavailability of toxic metals and mitigates their harmful effects on cellular processes . The molecular targets include heavy metal ions like cadmium, lead, and arsenic, and the pathways involved are related to metal detoxification and homeostasis .
Comparison with Similar Compounds
Phytochelatin 4 is unique among phytochelatins due to its specific length and structure. Similar compounds include:
Phytochelatin 2: Consists of two γ-glutamylcysteine units.
Phytochelatin 3: Consists of three γ-glutamylcysteine units.
Homophytochelatin: Similar structure but with alanine instead of glycine at the C-terminus.
This compound’s uniqueness lies in its optimal length for binding multiple metal ions while maintaining solubility and stability, making it particularly effective in metal detoxification .
Properties
CAS No. |
99465-98-2 |
|---|---|
Molecular Formula |
C34H53N9O18S4 |
Molecular Weight |
1004.1 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H53N9O18S4/c35-14(31(54)55)1-5-22(44)38-19(11-63)28(51)41-16(33(58)59)3-7-24(46)40-21(13-65)30(53)43-17(34(60)61)4-8-25(47)39-20(12-64)29(52)42-15(32(56)57)2-6-23(45)37-18(10-62)27(50)36-9-26(48)49/h14-21,62-65H,1-13,35H2,(H,36,50)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,51)(H,42,52)(H,43,53)(H,48,49)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
RXJVIYXWFHKGJE-QKSWPAOXSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















